Metallothionein

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

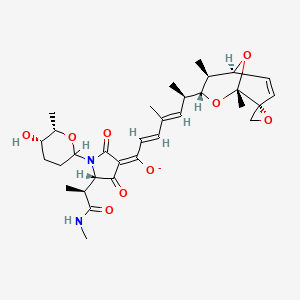

Metallothionein is a low-molecular-weight, cysteine-rich protein that binds heavy metals through the thiol groups of its cysteine residues. It was first discovered in equine kidneys in 1957. This protein is widely distributed in nature and can be found in vertebrates, invertebrates, plants, and microbes. This compound plays a crucial role in metal ion homeostasis and detoxification, protecting cells from metal toxicity and oxidative stress .

準備方法

Synthetic Routes and Reaction Conditions: Metallothionein can be synthesized using recombinant DNA technology. The gene encoding this compound is inserted into a plasmid vector, which is then introduced into a host organism, such as Escherichia coli. The host organism expresses the this compound protein, which can be purified using affinity chromatography techniques .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes using genetically engineered microorganisms. The fermentation conditions, such as temperature, pH, and nutrient supply, are optimized to maximize the yield of this compound. After fermentation, the protein is extracted and purified using techniques like ion-exchange chromatography and gel filtration .

化学反応の分析

Types of Reactions: Metallothionein undergoes various chemical reactions, including:

Oxidation: The thiol groups in this compound can be oxidized to form disulfide bonds.

Reduction: Disulfide bonds in oxidized this compound can be reduced back to thiol groups.

Metal Binding: this compound binds metal ions such as zinc, cadmium, and mercury through its thiol groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Metal Binding: Metal salts such as zinc chloride, cadmium chloride, or mercuric chloride.

Major Products Formed:

Oxidation: Oxidized this compound with disulfide bonds.

Reduction: Reduced this compound with free thiol groups.

Metal Binding: this compound-metal complexes.

科学的研究の応用

Metallothionein has a wide range of applications in scientific research:

Chemistry: Used as a model protein to study metal-protein interactions and metal ion homeostasis.

Biology: Investigated for its role in cellular protection against metal toxicity and oxidative stress.

Medicine: Explored for its potential therapeutic applications in treating heavy metal poisoning and neurodegenerative diseases.

Industry: Utilized in bioremediation to remove heavy metals from contaminated environments

作用機序

Metallothionein exerts its effects by binding metal ions through the thiol groups of its cysteine residues. This binding sequesters the metal ions, preventing them from causing cellular damage. This compound also scavenges reactive oxygen species, protecting cells from oxidative stress. The protein can release metal ions when needed, maintaining metal ion homeostasis within the cell .

類似化合物との比較

Phytochelatins: Cysteine-rich peptides found in plants that bind heavy metals.

Metallochaperones: Proteins that transport metal ions to specific cellular targets.

Uniqueness of Metallothionein: this compound is unique due to its high cysteine content and ability to bind a wide range of metal ions. Unlike phytochelatins, which are primarily found in plants, this compound is present in a wide variety of organisms. Metallochaperones, on the other hand, have more specific roles in metal ion transport, whereas this compound has broader functions in metal detoxification and protection against oxidative stress .

特性

CAS番号 |

98526-74-0 |

|---|---|

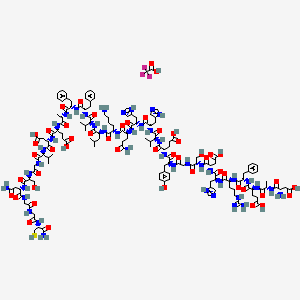

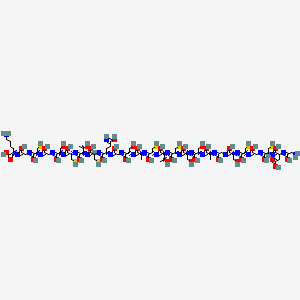

分子式 |

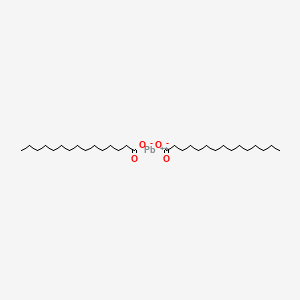

C77H129N27O36S7 |

分子量 |

2233.5 g/mol |

IUPAC名 |

(2R)-6-amino-2-[[2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-[[(2R,3S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2R)-2-[[2-[[2-[[2-[(2-amino-1-hydroxyethylidene)amino]-3-carboxy-1-hydroxypropylidene]amino]-1-hydroxy-3-sulfanylpropylidene]amino]-1-hydroxyethylidene]amino]-1-hydroxy-3-sulfanylpropylidene]amino]-1,3-dihydroxypropylidene]amino]-1-hydroxyethylidene]amino]-1-hydroxypropylidene]amino]-1,3-dihydroxypropylidene]amino]-1,3-dihydroxypropylidene]amino]-1-hydroxy-3-sulfanylpropylidene]amino]-1,3-dihydroxybutylidene]amino]-1-hydroxy-3-sulfanylpropylidene]amino]-1-hydroxypropylidene]amino]-1,3-dihydroxypropylidene]amino]-1-hydroxyethylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1-hydroxy-3-sulfanylpropylidene]amino]-1,3-dihydroxybutylidene]amino]-1-hydroxy-3-sulfanylpropylidene]amino]-1,3-dihydroxypropylidene]amino]-1-hydroxyethylidene]amino]-1-hydroxy-3-sulfanylpropylidene]amino]-1-hydroxyethylidene]amino]hexanoic acid |

InChI |

InChI=1S/C77H129N27O36S7/c1-30(86-51(114)13-81-62(124)38(19-106)95-71(133)44(25-143)92-55(118)17-85-65(127)43(24-142)98-67(129)36(11-56(119)120)90-50(113)12-79)59(121)94-40(21-108)68(130)97-41(22-109)69(131)100-48(29-147)74(136)104-57(32(3)110)75(137)101-45(26-144)70(132)87-31(2)60(122)93-37(18-105)61(123)82-14-52(115)88-34(8-9-49(80)112)66(128)99-47(28-146)73(135)103-58(33(4)111)76(138)102-46(27-145)72(134)96-39(20-107)63(125)83-16-54(117)91-42(23-141)64(126)84-15-53(116)89-35(77(139)140)7-5-6-10-78/h30-48,57-58,105-111,141-147H,5-29,78-79H2,1-4H3,(H2,80,112)(H,81,124)(H,82,123)(H,83,125)(H,84,126)(H,85,127)(H,86,114)(H,87,132)(H,88,115)(H,89,116)(H,90,113)(H,91,117)(H,92,118)(H,93,122)(H,94,121)(H,95,133)(H,96,134)(H,97,130)(H,98,129)(H,99,128)(H,100,131)(H,101,137)(H,102,138)(H,103,135)(H,104,136)(H,119,120)(H,139,140)/t30-,31-,32-,33-,34-,35+,36?,37-,38-,39+,40-,41-,42+,43?,44-,45-,46+,47?,48-,57-,58+/m0/s1 |

InChIキー |

DIGQNXIGRZPYDK-WKSCXVIASA-N |

異性体SMILES |

C[C@@H]([C@@H](C(=N[C@@H](CS)C(=N[C@@H](C)C(=N[C@@H](CO)C(=NCC(=N[C@@H](CCC(=N)O)C(=NC(CS)C(=N[C@H]([C@H](C)O)C(=N[C@H](CS)C(=N[C@H](CO)C(=NCC(=N[C@H](CS)C(=NCC(=N[C@H](CCCCN)C(=O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)N=C([C@H](CS)N=C([C@H](CO)N=C([C@H](CO)N=C([C@H](C)N=C(CN=C([C@H](CO)N=C([C@H](CS)N=C(CN=C(C(CS)N=C(C(CC(=O)O)N=C(CN)O)O)O)O)O)O)O)O)O)O)O)O |

正規SMILES |

CC(C(C(=NC(CS)C(=NC(CO)C(=NCC(=NC(CS)C(=NCC(=NC(CCCCN)C(=O)O)O)O)O)O)O)O)N=C(C(CS)N=C(C(CCC(=N)O)N=C(CN=C(C(CO)N=C(C(C)N=C(C(CS)N=C(C(C(C)O)N=C(C(CS)N=C(C(CO)N=C(C(CO)N=C(C(C)N=C(CN=C(C(CO)N=C(C(CS)N=C(CN=C(C(CS)N=C(C(CC(=O)O)N=C(CN)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O |

物理的記述 |

Solid; [Sigma-Aldrich MSDS] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。